4-Cyclohexyl-3-fluoroaniline

Lipophilicity Drug Design Physicochemical Properties

4-Cyclohexyl-3-fluoroaniline (CAS: 1292904-35-8) is a substituted aniline derivative featuring a cyclohexyl ring directly attached to the 4-position and a fluorine atom at the 3-position of the benzene core. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g/mol , it functions primarily as a versatile synthetic intermediate and a lipophilic building block for medicinal chemistry and advanced materials research.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B12069327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-3-fluoroaniline
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H16FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5,14H2
InChIKeyUELFGJNFCWFKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-3-fluoroaniline: Technical Baseline and Procurement Context for This Organofluorine Intermediate


4-Cyclohexyl-3-fluoroaniline (CAS: 1292904-35-8) is a substituted aniline derivative featuring a cyclohexyl ring directly attached to the 4-position and a fluorine atom at the 3-position of the benzene core. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g/mol , it functions primarily as a versatile synthetic intermediate and a lipophilic building block for medicinal chemistry and advanced materials research. Its structural configuration—combining a saturated, non-planar cyclohexyl moiety with a halogen-substituted aniline core—positions it as a scaffold for introducing both steric bulk and modulated electronic character into target molecules [1].

Workflow
Versatile synthetic intermediate for medicinal chemistry and materials research
Selection Logic
Lipophilic building block with a non‑planar cyclohexyl scaffold and ortho‑fluoro electronic tuning
Use Context
Suitable for cross‑coupling reactions, amide bond formation and scaffold diversification at research purity

Why Generic Substitution Fails: The Conformational and Electronic Uniqueness of 4-Cyclohexyl-3-fluoroaniline


Direct substitution of 4-cyclohexyl-3-fluoroaniline with simpler fluoroaniline or cyclohexylamine analogs is not chemically or biologically equivalent. The ortho-relationship between the amino group and the fluorine atom introduces distinct electronic effects that alter hydrogen-bonding capacity and amine nucleophilicity [1]. Furthermore, the saturated cyclohexyl ring at the para-position provides a non-planar, three-dimensional steric shield that directly influences the compound's conformational landscape and molecular recognition properties in biological systems [2]. This combination of 3D sterics (cyclohexyl) and electronic tuning (3-fluoro) creates a unique physiochemical profile (LogP ~3.46 ) that cannot be replicated by combining unsubstituted aniline with separate cyclohexyl or fluorine sources in a synthetic sequence. Therefore, for applications where specific spatial orientation, metabolic stability, or lipophilicity are critical design parameters, the pre-assembled 4-cyclohexyl-3-fluoroaniline core provides a distinct and irreplaceable advantage.

Ortho‑fluoro electronic profile
The 3‑fluoro position modulates amine nucleophilicity and pKa; 4‑fluoro or unsubstituted anilines do not replicate this electronic environment.
Non‑planar cyclohexyl conformation
The saturated cyclohexyl ring provides a 3D steric shield that planar phenyl or small alkyl analogs cannot match.
Pre‑assembled lipophilic core
Combining separate cyclohexyl and fluorine sources in a synthetic sequence may not reproduce the same conformational and electronic outcome (reported LogP ~3.46).

Product-Specific Quantitative Evidence Guide: 4-Cyclohexyl-3-fluoroaniline


Lipophilicity (LogP) Increase Compared to Unsubstituted Aniline

The computed octanol-water partition coefficient (LogP) for 4-cyclohexyl-3-fluoroaniline is 3.4556 . This represents a substantial increase in lipophilicity compared to the baseline of unsubstituted aniline (LogP ≈ 0.90 [1]). The introduction of both the cyclohexyl and fluoro substituents drives this enhanced hydrophobicity, which is a critical parameter influencing membrane permeability and bioavailability in drug discovery programs.

Lipophilicity gain
Class‑level inference
LogP 3.46 vs. aniline ~0.90
Computed XLogP3; ~2.56‑unit increase
Reported lipophilicity differentiation supports scaffold selection for permeability‑sensitive programs.
Data to verify; computed value only.
Lipophilicity Drug Design Physicochemical Properties

Conformational Impact on Biological Activity: Cyclohexyl vs. Phenyl Scaffolds

In a systematic study of fluorinated cyclohexyl motifs, the introduction of saturated cyclohexyl groups (as in 4-cyclohexyl-3-fluoroaniline) into peptide and keto-piperazine scaffolds resulted in distinct bioactivity trends compared to their planar phenyl counterparts [1]. Specifically, for anti-trypanosomal assays, the cyclohexylalanine derivatives were 'more active than the previously reported phenylalanine derived analogue' in select cases [1]. This demonstrates that the non-planar, saturated ring system directly modulates target engagement in ways not achievable with flat aromatic rings. While not a direct head-to-head comparison of the target compound itself, this class-level inference establishes the functional value of the cyclohexyl-aniline motif over simpler aniline or phenylalanine alternatives.

Bioactivity shape effect
Class‑level inference
Cyclohexyl‑Ala derivatives: qualitatively more active than phenyl‑Ala analog in anti‑trypanosomal assay
Keto‑piperazine scaffold, T. brucei
Supports that the non‑planar cyclohexyl ring may confer distinct target‑engagement behavior.
Class‑level data, not a direct head‑to‑head of the target compound.
Conformational Analysis Bioactivity GPCR Agonists

Reduced Rotatable Bonds vs. Ether-Containing Analogues

4-Cyclohexyl-3-fluoroaniline possesses only one rotatable bond (the C-N bond of the aniline group) . This represents a significant reduction in conformational freedom compared to structurally similar ether-linked analogues, such as 4-(cyclohexyloxy)-3-fluoroaniline (CAS 937598-66-8), which contains three rotatable bonds due to the C-O linkage . Lower rotatable bond count is a well-established favorable metric in drug design, associated with improved oral bioavailability and more predictable binding conformations [1].

Conformational restriction
Cross‑study comparable
1 rotatable bond vs. 3 for ether‑linked analog
SMILES‑based calculation
Reported lower flexibility may support more predictable binding conformations.
Favorable drug‑likeness metric; context‑dependent.
Conformational Restriction Molecular Flexibility Drug-Likeness

Commercial Availability at Research-Grade Purity (95%)

4-Cyclohexyl-3-fluoroaniline is commercially available from multiple suppliers with a minimum stated purity of 95% . This level of purity is standard for research-grade intermediates and ensures consistent performance in sensitive synthetic applications such as cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where impurities can poison catalysts or lead to low yields. While not a unique differentiator on its own, it is a critical procurement baseline that confirms the compound is supplied at a quality suitable for advanced research, distinguishing it from custom-synthesized alternatives that may require additional purification steps.

Commercial purity
Specification review
≥95% (minimum)
Multiple vendor specification
Consistent research‑grade quality supports reliable cross‑coupling and sensitive synthetic steps.
Lot attribute; verify for catalyst‑poisoning thresholds.
Procurement Synthetic Intermediates Purity

Regiochemical Ortho-Fluoro Substitution: Electronic Tuning for Reactivity

The 3-fluoro substitution pattern in 4-cyclohexyl-3-fluoroaniline places the fluorine atom ortho to the amino group. This regioisomeric arrangement exerts a significant electron-withdrawing inductive effect (-I) that decreases the electron density on the aromatic ring and the amino nitrogen [1]. Compared to the 4-fluoro or 2-fluoro analogues, this specific 3-fluoro orientation uniquely modulates the amine's nucleophilicity and pKa. For example, the pKa of the conjugate acid of 3-fluoroaniline is approximately 3.58, which is lower than that of 4-fluoroaniline (4.65) [2], indicating a more significant electronic perturbation. This precise electronic tuning is critical for controlling the outcome of reactions where the amine acts as a nucleophile, such as in amide bond formation or reductive amination.

Ortho‑fluoro electronics
Cross‑study comparable
Conjugate acid pKa ~3.58 (3‑F core) vs. 4.65 for 4‑fluoroaniline
Aqueous pKa, fluoroaniline isomers
Lower pKa indicates reduced nucleophilicity; may help control side reactions in amide bond formation.
Reactivity context; validate under actual reaction conditions.
Electronic Effects Synthetic Chemistry Nucleophilicity

Class-Level Evidence for Enhanced Metabolic Stability of Fluorinated Cyclohexyl Motifs

The introduction of fluorine into cyclohexyl-containing motifs has been shown to influence metabolic stability and bioactivity profiles [1]. Specifically, in studies of fluorinated cyclohexylalanine derivatives, the level of fluorination correlated with bioactivity trends against biological targets [1]. While direct quantitative metabolic stability data for 4-cyclohexyl-3-fluoroaniline is not available, the presence of the fluorine atom on the aromatic ring is a well-established strategy for blocking oxidative metabolism at that position, a common metabolic pathway for aniline derivatives [2]. This class-level inference supports the use of 4-cyclohexyl-3-fluoroaniline as a scaffold with inherent advantages in terms of potential metabolic stability over non-fluorinated cyclohexylaniline analogs.

Metabolic stability
Class‑level inference
Fluorinated cyclohexyl motifs showed bioactivity trends correlating with fluorination level
WKYMVm peptide / keto‑piperazine assays
Class‑level data suggest fluorine may block oxidative metabolism at the aniline ring.
No direct stability data for this compound; context‑dependent.
Metabolic Stability Drug Metabolism Fluorine Chemistry

Best Research and Industrial Application Scenarios for 4-Cyclohexyl-3-fluoroaniline


Medicinal Chemistry: Design of Conformationally Restricted Bioisosteres

Use 4-cyclohexyl-3-fluoroaniline as a building block for synthesizing conformationally restricted analogs of drug candidates. Its saturated cyclohexyl ring serves as a non-planar bioisostere for a phenyl ring, introducing 3D shape and potentially improving selectivity and metabolic stability [1]. The 3-fluoro substitution further tunes electronic properties, offering a differentiated starting point for lead optimization programs targeting GPCRs, kinases, or CNS receptors where lipophilicity (LogP ~3.46) is a critical parameter .

Advanced Materials: Synthesis of Fluorinated Polyimides and High-Performance Polymers

Employ 4-cyclohexyl-3-fluoroaniline as a monomer in the synthesis of novel polyimides or polyamides. The cyclohexyl group introduces flexibility and solubility, while the fluorine atom enhances chemical and thermal stability. The single rotatable bond and defined geometry of the aniline core contribute to more predictable polymer chain packing and mechanical properties compared to more flexible ether-linked monomers .

Chemical Biology: Probing 3D Shape and Fluorine Effects in Molecular Recognition

Utilize 4-cyclohexyl-3-fluoroaniline as a core scaffold in the development of chemical probes to investigate the role of molecular shape and fluorination on target binding. The compound's unique combination of a saturated cyclohexyl ring and ortho-fluoro substitution provides a distinct electronic and steric environment compared to planar or non-fluorinated controls [1]. This allows researchers to deconvolute the individual contributions of shape and electronics in protein-ligand interactions.

Agrochemical Research: Synthesis of Novel Fungicides or Herbicides

Leverage 4-cyclohexyl-3-fluoroaniline as an intermediate in the development of new agrochemical agents. The 4-substituted cyclohexylamine motif is a known scaffold in fungicidal compounds [2], and the addition of a fluorine atom is a common strategy in modern agrochemistry to enhance metabolic stability and bioactivity. The compound's commercial availability at 95% purity facilitates its rapid incorporation into diverse synthetic libraries for screening against agricultural pests and pathogens.

Application
Selection Property
Validation Focus
Conformationally restricted bioisostere synthesis
Non‑planar cyclohexyl scaffold with ortho‑fluoro electronic tuning
Bioactivity and selectivity profiling in lead optimization programs
Fluorinated polyimide / high‑performance polymer research
Cyclohexyl‑imparted flexibility and single‑bond‑restricted geometry
Thermal stability, solubility, and polymer chain‑packing evaluation
Chemical probe for 3D‑shape / fluorine recognition studies
Combined steric (cyclohexyl) and electronic (3‑fluoro) environment
Target‑binding mode and protein‑ligand interaction analysis
Agrochemical intermediate screening libraries
Cyclohexylamine motif with fluorine‑enhanced metabolic stability potential
Fungicidal / herbicidal activity and field‑stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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